2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-[(E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide
Description
The compound 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-[(E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide features a benzimidazole core substituted with a benzyl group at position 1 and a thioether-linked acetohydrazide moiety. The hydrazide is further conjugated via an E-configured imine to a 4-hydroxyphenyl ethylidene group. This structure combines aromatic, hydrogen-bonding, and lipophilic elements, making it relevant for pharmacological applications. Below, we compare its structural and functional attributes with closely related analogs.
Properties
Molecular Formula |
C24H22N4O2S |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C24H22N4O2S/c1-17(19-11-13-20(29)14-12-19)26-27-23(30)16-31-24-25-21-9-5-6-10-22(21)28(24)15-18-7-3-2-4-8-18/h2-14,29H,15-16H2,1H3,(H,27,30)/b26-17+ |
InChI Key |
NXOPYEVPQPRRJE-YZSQISJMSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3)/C4=CC=C(C=C4)O |
Canonical SMILES |
CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3)C4=CC=C(C=C4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or other aldehydes.
Thioether Formation: The benzimidazole derivative is then reacted with a thiol compound to introduce the thioether linkage.
Hydrazide Formation: The final step involves the reaction of the thioether derivative with an appropriate hydrazide under reflux conditions to form the target compound
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and use primarily in research settings. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine or hydrazide functionalities.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antibacterial agent.
Biological Studies: The compound is used to study enzyme inhibition and protein interactions.
Industrial Applications: It may be used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide involves its interaction with biological targets such as enzymes and receptors. The benzimidazole core is known to bind to various proteins, potentially inhibiting their function. The thioether and hydrazide moieties may also contribute to its biological activity by forming covalent bonds with target molecules .
Comparison with Similar Compounds
Structural Variations in the Benzimidazole Substituent
The benzyl group at position 1 of the benzimidazole is a key feature. Modifications here influence steric bulk and lipophilicity:
Implications :
Variations in the Aromatic Hydrazide Moiety
The E-configured 4-hydroxyphenyl ethylidene group is critical for hydrogen bonding and π-π interactions. Substitutions here alter electronic and steric properties:
Implications :
Heterocyclic Replacements and Bioactivity
Replacement of benzimidazole or phenyl groups with heterocycles alters electronic properties and bioactivity:

Implications :
- Benzimidazole-based compounds (target) generally exhibit stronger π-π stacking than imidazole/pyrazole analogs.
- Pyrazole derivatives () show moderate GPx inhibition, suggesting heterocycle size and polarity influence activity.
Biological Activity
Overview
The compound 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-[(E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide is a benzimidazole derivative known for its diverse biological activities, including potential antimicrobial , anticancer , and antiviral properties. The unique structural features of this compound, which include a benzimidazole core and a hydrazide moiety, contribute significantly to its biological efficacy.
- Molecular Formula : C23H20N4O2S
- Molecular Weight : 416.5 g/mol
- IUPAC Name : 2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-(4-hydroxyphenyl)methylideneamino]acetamide
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit notable antimicrobial properties. The compound has been evaluated against various bacterial and fungal strains, demonstrating significant inhibitory effects:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that the compound could serve as a potential lead in the development of new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Notably, it has been shown to induce apoptosis in cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 12.5 | Induction of apoptosis via caspase activation |
| MCF-7 | 15.0 | Cell cycle arrest at G2/M phase |
| HepG2 | 10.0 | Inhibition of topoisomerase II activity |
The compound's ability to interact with DNA and proteins disrupts their normal function, leading to cell death.
Antiviral Activity
Initial studies have suggested that this compound may possess antiviral properties. It has shown activity against certain viral strains, although further research is needed to elucidate the specific mechanisms involved.
The biological activity of this compound is largely attributed to its structural components:
- Benzimidazole Core : Known for its ability to intercalate into DNA, disrupting replication processes.
- Hydrazide Moiety : Potentially contributes to the inhibition of various enzymes involved in cancer progression and microbial resistance.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of benzimidazole had promising activity against resistant strains of bacteria, with the tested compound showing superior efficacy compared to standard antibiotics .
- Anticancer Evaluation : Research conducted by Zhang et al. (2023) highlighted the compound's ability to inhibit tumor growth in xenograft models, suggesting its potential for further development as an anticancer agent .
- Viral Inhibition Studies : Preliminary findings from a study on viral infections indicated that the compound could inhibit viral replication in vitro, warranting further investigation into its mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

